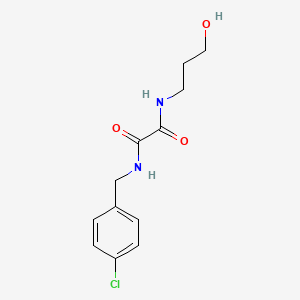

N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide is not directly described in the provided papers. However, a related synthesis process can be inferred from the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides, which involves the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides. This process occurs under neutral conditions in chloroform and is influenced by electron-donating amide α-substituents, which affect the efficiency of autocyclization . Although the exact method for synthesizing this compound is not provided, similar neutral conditions and considerations for the influence of substituents could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of this compound is not detailed in the provided papers. However, the structure of a related compound, [Ni(bipy)3][NaAl(ox)3], is described, which includes a chiral, three-dimensional polymeric network with metal ions bridged by bis(bidentate oxalate) ligands. The compound crystallizes in the cubic system and the crystal structure is stabilized by electrostatic forces and weak C–H···O hydrogen bonds . This information suggests that the molecular structure of oxalamide derivatives can form complex networks and may engage in various intermolecular interactions, which could be extrapolated to the structure of this compound.

Chemical Reactions Analysis

The chemical reactions involving this compound are not discussed in the provided papers. However, the synthesis paper implies that the amide group in the related compounds can participate in nucleophilic reactions, which could be a point of consideration for the reactivity of the oxalamide group in the compound of interest. The autocyclization process mentioned could also hint at the potential for intramolecular reactions within similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not covered in the provided papers. Nonetheless, the characterisation of [Ni(bipy)3][NaAl(ox)3] includes techniques such as Fourier-transform IR spectroscopy, energy-dispersive X-ray analysis, thermogravimetric techniques, and single-crystal X-ray diffraction . These techniques are commonly used to determine the physical and chemical properties of compounds, suggesting that a similar approach could be employed to analyze this compound. The crystalline nature and thermal stability of the related compound provide a baseline for what might be expected in terms of the physical state and thermal behavior of oxalamide derivatives.

Scientific Research Applications

Biorecognizable Polymers and Drug Carriers

A significant application of compounds similar to N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide is found in the development of biorecognizable polymers, particularly in the design of drug carriers. These polymers, including HPMA copolymers, are engineered to improve the aggregation and biorecognition in solution, which is pivotal for targeted drug delivery systems. The incorporation of hydrophobic moieties at side-chain termini, such as azobenzene and chlorin e6, enhances the solution and biological properties of these polymers. This advancement is crucial for the design of polymeric drug carriers and supramolecular systems with specialized functions, highlighting the compound's potential in refining drug delivery mechanisms and therapeutic efficacy (Kopeček, Kopec̆ková, & Konák, 1997).

Coordination Chemistry and Biological Properties

Furthermore, the structural and coordination chemistry of thioureas, which share a similarity with this compound in terms of nitrogen substitution, is extensively studied for their potential applications. These compounds, including 1-(acyl/aroyl)-3-(substituted) thioureas, exhibit significant applications as ligands in coordination chemistry. Their role in modulating intra- and intermolecular hydrogen-bonding interactions and coordination properties highlights the potential in developing novel applications across various biological domains. The versatility of these compounds, alongside their potential in high-throughput screening assays and structure–activity analyses, presents an interdisciplinary approach bridging chemical versatility with biological applications (Saeed, Flörke, & Erben, 2014).

Mechanism of Action

Target of Action

The primary target of N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound interacts with PKB in an ATP-competitive manner . The compound has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of pkb .

Result of Action

Representative compounds, including this compound, modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c13-10-4-2-9(3-5-10)8-15-12(18)11(17)14-6-1-7-16/h2-5,16H,1,6-8H2,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEPPWZHJQTUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCCCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)

![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)

![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)

![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)

![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)